N-2-Ethoxyethyl-Val-Ala-anilide
Description
N-2-Ethoxyethyl-Val-Ala-anilide is a synthetic peptide derivative characterized by its anilide backbone and ethoxyethyl side chain. This compound is primarily utilized in biochemical research, particularly in the study of globin adducts—a critical marker for assessing exposure to electrophilic toxins or carcinogens . Its molecular weight is 335.45 g/mol, and its sequence includes a valine (Val) and alanine (Ala) peptide core modified with an N-2-ethoxyethyl group . This structural configuration enhances its stability and binding affinity in adduct formation assays compared to simpler analogs.
Properties
Molecular Formula |
C18H29N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-anilino-1-oxopropan-2-yl]-2-(2-ethoxyethylamino)-3-methylbutanamide |
InChI |
InChI=1S/C18H29N3O3/c1-5-24-12-11-19-16(13(2)3)18(23)20-14(4)17(22)21-15-9-7-6-8-10-15/h6-10,13-14,16,19H,5,11-12H2,1-4H3,(H,20,23)(H,21,22)/t14-,16-/m0/s1 |
InChI Key |
ZYRCZFNWEPUEFA-HOCLYGCPSA-N |
Isomeric SMILES |
CCOCCN[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CCOCCNC(C(C)C)C(=O)NC(C)C(=O)NC1=CC=CC=C1 |
sequence |
VA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-2-Ethoxyethyl-Val-Ala-anilide belongs to a family of Val-Leu/Ala-anilide derivatives, which are widely employed as detection standards for globin adducts. Below is a detailed comparison with key analogs based on molecular properties, substituent groups, and research applications:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Substituent Effects on Hydrophobicity :
- The 2-ethoxyethyl group in this compound confers moderate hydrophobicity, enhancing its membrane permeability in cellular assays compared to the more polar 2-carbamoyl-ethyl analog (MW 376.5) .
- In contrast, the 2-chloroethyl derivative (MW 367.92) exhibits higher electrophilicity, making it reactive toward nucleophilic sites in DNA or proteins—a trait exploited in studies of alkylation damage .
Application-Specific Performance: this compound demonstrates superior stability in long-term storage compared to the 2-cyanoethyl variant (MW 358.48), which degrades under basic conditions due to its nitrile group . The succinyl-p-nitroanilide compound (MW 550.56) serves as a protease substrate, leveraging its nitroaniline release for enzymatic activity quantification, a role distinct from the ethoxyethyl derivative’s adduct detection focus .
Synthetic Accessibility: Ethoxyethyl derivatives are synthesized via nucleophilic substitution reactions, whereas carbamoyl or cyanoethyl analogs require additional steps (e.g., carbamate coupling or cyanation), increasing production complexity .
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